molecular formula C6H7NO B092022 2-Acetylpyrrole CAS No. 1072-83-9

2-Acetylpyrrole

Cat. No. B092022
CAS RN: 1072-83-9
M. Wt: 109.13 g/mol
InChI Key: IGJQUJNPMOYEJY-UHFFFAOYSA-N
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Description

2-Acetylpyrrole (2AP) is a significant flavor compound found in rice and other foods, imparting a characteristic popcorn-like aroma. It is a key contributor to the desirable aroma of fragrant rice varieties and is also present in pandan leaf, popcorn, and Mediterranean sausage. The compound is formed both enzymatically in the rice grain as it grows and through the Maillard reaction when rice is heated .

Synthesis Analysis

Several methods have been developed for the synthesis of 2AP. One approach involves converting pyrrolidine into tripyrroline, followed by hydrocyanation to form 2-cyanopyrrolidine, oxidation to 2-cyano-1-pyrroline, and finally Grignard addition of methylmagnesium iodide to yield 2AP . Another method reported the synthesis of 2AP and its deuterated analogs for use in stable isotope dilution assays . Additionally, the palladium-catalyzed reaction of acetyl oximes with isocyanides has been developed for the synthesis of related compounds, such as 2H-pyrrol-2-imines .

Molecular Structure Analysis

The molecular structure of 2AP has been studied in the context of its encapsulation with β-cyclodextrin derivatives. Molecular dynamics simulations and experimental data suggest that 2AP can form stable inclusion complexes with certain β-cyclodextrin derivatives, which could be beneficial for its stabilization and commercial applications .

Chemical Reactions Analysis

2AP is known to undergo reactions that can lead to the formation of mutagenic and cytotoxic compounds. When 2AP reacts with nitrite, it produces N-nitropyrrole compounds, which have been shown to be moderately mutagenic and markedly cytotoxic . This highlights the potential health risks associated with the consumption of nitrite-containing foods or the in vivo nitrosation of 2AP.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2AP have been extensively studied due to its importance in food flavor. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry have been used to analyze 2AP in various food matrices. The compound has a very low odor threshold and is generated biologically or by Strecker degradation during thermal food processing . The stability and quantification of 2AP in rice have been improved through the development of sensitive analytical methods, including headspace solid-phase microextraction coupled to GC-tandem MS and liquid chromatography-tandem MS with novel derivatization strategies . These methods have enabled the detection and quantification of 2AP at very low concentrations, contributing to a better understanding of its role in food flavor and aroma 10.

Scientific Research Applications

1. Determination of Aroma Compound in Fragrant Rice

  • Application Summary: 2-Acetylpyrrole (2AP) is used in a colorimetric method for determining the aroma compound in fragrant rice. The method uses chromium hexacarbonyl as a reagent .
  • Methods of Application: The reaction of synthetic 2AP with chromium hexacarbonyl reagent solution in the presence of light produces a green product with an absorption maximum at 623 nm. This method enables facile and cost-effective determination of 2AP in fragrant rice .
  • Results: A comparative analysis of fragrant and nonfragrant rice grain extracts showed that no color-change reaction occurred with the nonfragrant rice sample. A limit of detection (LOD) of 2.00 mg L −1 was determined by method validation with an effective linear concentration ranging from 5.00 to 60.00 mg L −1 of 2AP .

2. Flavoring Compound in Food Products

  • Application Summary: 2-Acetylpyrrole (2AP) is a prominent aroma compound found in many foods that is described as smelling ‘popcorn-like’. It contributes to the flavor of a diverse array of foods, such as cooked mushrooms, nuts, sweet corn, and lobster .
  • Methods of Application: 2AP is biosynthetically metabolized in several plant species, including soybean, sorghum, fragrant coconut, winter melon, and yellow dwarf coconut .
  • Results: The presence of 2AP enhances the aroma and flavor of various food products .

3. Aroma Compound in Roasting White Yam

  • Application Summary: 2-Acetylpyrrole (2AP) is one of the aroma compounds identified in roasting white yam. It has a "popcorn-like note" .
  • Methods of Application: The aroma compounds are released during the roasting process of the white yam .
  • Results: The presence of 2AP enhances the aroma of the roasted white yam .

4. Aroma Compound in Roasted Sweet Potatoes

  • Application Summary: 2-Acetylpyrrole (2AP) is one of the aroma compounds identified in roasting sweet potatoes. It has a "popcorn-like note" .
  • Methods of Application: The aroma compounds are released during the roasting process of the sweet potatoes .
  • Results: The presence of 2AP enhances the aroma of the roasted sweet potatoes .

5. Flavoring Compound in Various Foods

  • Application Summary: 2-Acetylpyrrole (2AP) contributes to many aromas, including roasted filbert. It is present in cooked apple, asparagus, wheat bread, tea, roasted peanut, popcorn, potato chips, licorice, Chinese boxthorn and other foodstuffs .
  • Methods of Application: 2AP is added to these foods to enhance their flavor .
  • Results: The presence of 2AP enhances the aroma and flavor of various food products .

6. Edible Spice in Various Foods

  • Application Summary: 2-Acetylpyrrole is an edible spice widely found in colored leaves, tea, roasted almonds, coffee, roasted beef, and tobacco. It has the aroma of walnuts, licorice, toasted bread, fried hazelnuts, and fish .
  • Methods of Application: 2AP is added to these foods as a spice .
  • Results: The presence of 2AP enhances the aroma and flavor of various food products .

7. Antioxidant Properties

  • Application Summary: 2-Acetylpyrrole (2AP) is found in roasting white yam and sweet potatoes. The focus of a study was to identify the aroma compounds that contribute to the potatoes’ antioxidant properties .

Safety And Hazards

2-Acetylpyrrole is harmful if swallowed and may cause skin irritation and respiratory irritation . It is also classified as a combustible liquid .

Future Directions

2-Acetylpyrrole has been identified as a major flavor component in many foods, including coffee, tea, hazelnut, and nuts . Future research may focus on its potential uses in food flavoring and its antioxidant properties .

properties

IUPAC Name

1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJQUJNPMOYEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047084
Record name 2-Acetylpyrrole
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Light beige to yellowish fine crystals; Bready, walnut, licorice-like aroma
Record name 2-Acetylpyrrole
Source Human Metabolome Database (HMDB)
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Record name Methyl 2-pyrrolyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

220.00 °C. @ 760.00 mm Hg
Record name 2-Acetylpyrrole
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Solubility

Soluble in water and ether, Soluble (in ethanol)
Record name Methyl 2-pyrrolyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Acetylpyrrole

CAS RN

1072-83-9
Record name 2-Acetylpyrrole
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Record name 2-ACETYLPYRROLE
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Record name Ethanone, 1-(1H-pyrrol-2-yl)-
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Record name 2-Acetylpyrrole
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Record name 2-ACETYLPYRROLE
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Record name 2-Acetylpyrrole
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Melting Point

90 °C
Record name 2-Acetylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,660
Citations
EA Camarillo, H Flores, P Amador… - … Section E: Structure …, 2007 - scripts.iucr.org
The title molecule, C6H7NO, forms centrosymmetric dimers in the solid state, through N—H⋯O hydrogen bonds involving amine and carbonyl groups. The resulting R22(10) hydrogen-…
Number of citations: 8 scripts.iucr.org
H Flores, EA Camarillo, J Mentado - Thermochimica acta, 2009 - Elsevier
The combustion energies for 2-acetylpyrrole (cr) and 2-acetylfuran (cr) were determined using a static bomb calorimeter, whereas the combustion energy of 2-acetylthiophene (l) was …
Number of citations: 11 www.sciencedirect.com
GC Yen, TC Lee - Food and Chemical Toxicology, 1986 - Elsevier
… mutagenicity of the reaction products after treatment of 2-acetylpyrrole with nitrite. In addition, two 2-substituted pyrroles analogous to 2-acetylpyrrole, namely pyrrole-2-carboxaldehyde …
Number of citations: 15 www.sciencedirect.com
AFLOM Santos, MAVR da Silva - The Journal of Chemical Thermodynamics, 2010 - Elsevier
… The whole set of results obtained for the two halogenated 2-acetylpyrrole … as for 2-acetylpyrrole [9]. The energy required to remove an electron increases in the order: 2-acetylpyrrole (…
Number of citations: 19 www.sciencedirect.com
A Castiñeiras, R Carballo, T Pérez - Polyhedron, 2001 - Elsevier
… structural characterization of complexes between Group 12 metal halides and two thiosemicarbazones with pyrrole rings: 2-formylpyrrole thiosemicarbazone (L 1 ) and 2-acetylpyrrole …
Number of citations: 52 www.sciencedirect.com
P Singh, AKS Chauhan, RJ Butcher, A Duthie - Journal of Organometallic …, 2013 - Elsevier
… )tellurium(IV) dichlorides, Ar(Cyl)TeCl 2 ; 3Aa, 3Ba (Cyl = 2-C 6 H 9 O, 3) have been prepared by electrophilic substitution reaction of NplTeCl 3 or MesTeCl 3 with 2-acetylpyrrole and …
Number of citations: 8 www.sciencedirect.com
AG Anderson Jr, MM Exner - The Journal of Organic Chemistry, 1977 - ACS Publications
… gives only 2-acetylpyrrole, … 2-acetylpyrrole gave both the 2,5- and the 2,4-disubstitution products,14 as did 2-carbomethoxypyrrole.14a The TFAAcatalyzed reaction of 2-acetylpyrrole …
Number of citations: 29 pubs.acs.org
LC Ducati, CB Braga, R Rittner, CF Tormena - Spectrochimica Acta Part A …, 2013 - Elsevier
… Therefore, in this paper are reported theoretical calculations for 2-acetylpyrrole and its N-methyl-derivative. Infrared data in different solvents and low temperature 13 C NMR spectra in …
Number of citations: 7 www.sciencedirect.com
AFLOM Santos, JRB Gomes… - The Journal of …, 2009 - ACS Publications
… Experimental and theoretical results are in good agreement and show that 2-acetylpyrrole is thermodynamically more stable than the 3-isomer. The substituent effects of the acetyl …
Number of citations: 32 pubs.acs.org
NS Youssef, KH Hegab - … in Inorganic, Metal-Organic and Nano …, 2005 - Taylor & Francis
… We report here the synthesis and the characterization of complexes of 2‐acetylpyrrole thiosemicarbazone with Cu(II), Ni(II), Pd(II), Pt(II), and Ag(I) ions and those of 2‐acetylfuran …
Number of citations: 67 www.tandfonline.com

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